molecular formula C16H27NO2 B12167367 Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine

Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine

Cat. No.: B12167367
M. Wt: 265.39 g/mol
InChI Key: KMBHNKCSFTXPOO-UHFFFAOYSA-N
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Description

Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine is a β-amino alcohol derivative characterized by a central 2-hydroxypropyl backbone, a tert-butylamine group, and a 4-isopropylphenoxy substituent. This structure places it within a class of compounds widely studied for their biological activity, particularly in neurological and cardiovascular applications . The compound’s synthesis typically involves nucleophilic ring-opening of epoxides with tertiary amines, followed by purification via column chromatography . Its stereochemistry and hydrogen-bonding capabilities (due to the hydroxyl and amine groups) influence its solubility and receptor-binding properties .

Properties

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

1-(tert-butylamino)-3-(4-propan-2-ylphenoxy)propan-2-ol

InChI

InChI=1S/C16H27NO2/c1-12(2)13-6-8-15(9-7-13)19-11-14(18)10-17-16(3,4)5/h6-9,12,14,17-18H,10-11H2,1-5H3

InChI Key

KMBHNKCSFTXPOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CNC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with a suitable epoxide, such as 2-(4-(propan-2-yl)phenoxy)propan-1-ol, under basic conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several β-amino alcohols and phenoxypropylamine derivatives. Key analogues include:

Compound Name Structural Differences Key Properties Biological Relevance References
Metoprolol 4-(2-Methoxyethyl)phenoxy group instead of 4-isopropylphenoxy; isopropylamine substituent LogP: 1.4; Water-soluble tartrate salt β1-Adrenergic receptor antagonist (cardiovascular drug)
4-(3-(tert-Butylamino)-2-hydroxypropyl)-2-methoxyphenol (3a) Additional methoxy group on the phenol ring Oil-like consistency; insecticidal activity (LC50: 0.2 µg/mL against Spodoptera frugiperda) Semi-synthetic insecticide candidate
{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine Trifluoromethyl group on phenol; methylamine substituent Increased lipophilicity (LogP: 2.8) Predicted neuroactive ligand (unpublished)
N,N-Bis2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propylamine (Metoprolol Impurity D) Bis-substituted phenoxypropylamine Diastereomers with distinct chromatographic retention times Pharmacopeial impurity with regulatory limits

Physicochemical Properties

  • Solubility : The tert-butyl group enhances lipophilicity compared to methoxyethyl (metoprolol) or trifluoromethyl analogues, reducing aqueous solubility but improving membrane permeability .

Biological Activity

Tert-butyl((2-hydroxy-3-[4-(propan-2-YL)phenoxy]propyl))amine is a complex organic compound with significant potential in various biological applications. Its unique structure, which includes a tert-butyl group, hydroxyl group, and propylamine moiety, contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C16H27NO2
  • Molecular Weight : 265.39 g/mol
  • Structure : The compound features a tert-butyl group that provides steric hindrance, potentially influencing its interactions with biological targets.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity : The presence of the hydroxyl group may contribute to its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory effects, suggesting that this compound may also modulate inflammatory responses in biological systems.
  • Neuroprotective Properties : Preliminary studies indicate that this compound could possess neuroprotective effects, particularly in models of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
4-(Propan-2-YL)phenolHydroxyl group, isopropyl substituentAntioxidant, anti-inflammatory
N,N-DiethylaminoethanolAmino group, hydroxyl groupNeuroprotective, anti-inflammatory
3-(Aminopropoxy)-phenolAmine and ether functionalitiesAntimicrobial activity

This compound stands out due to its specific combination of functional groups that may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

  • Neuroprotective Studies : In vitro studies have demonstrated that compounds with similar structures can protect astrocytes against amyloid beta-induced toxicity. For instance, a related compound showed a significant increase in cell viability when co-treated with amyloid beta peptides, indicating potential neuroprotective mechanisms .
  • Inflammatory Response Modulation : Research has indicated that compounds like this compound may inhibit pro-inflammatory cytokine production in astrocytes exposed to amyloid beta aggregates. This suggests a possible therapeutic application in conditions characterized by neuroinflammation .
  • Pharmacokinetic Properties : Studies focusing on the pharmacokinetics of structurally related compounds highlight the importance of bioavailability and brain penetration for effective neuroprotection. The steric hindrance provided by the tert-butyl group may influence these properties favorably .

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